molecular formula C22H22N4O6S2 B2933641 Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-34-4

Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2933641
CAS No.: 392293-34-4
M. Wt: 502.56
InChI Key: VBINSVQRNDDQGG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that falls within the category of organic chemical compounds. Its complex molecular structure includes aromatic rings, amide groups, and a thiadiazole ring, making it a compound of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 3,4-dimethoxybenzamide

    • Starting material: 3,4-dimethoxybenzoic acid.

    • Reagent: Thionyl chloride (SOCl₂).

    • Conditions: Reflux in the presence of thionyl chloride to form the corresponding acyl chloride, followed by reaction with ammonia (NH₃) to yield 3,4-dimethoxybenzamide.

  • Step 2: Formation of 5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazole

    • Starting material: 3,4-dimethoxybenzamide.

    • Reagents: Thionyl chloride (SOCl₂) and thiosemicarbazide.

    • Conditions: Cyclization reaction to form the thiadiazole ring structure.

  • Step 3: Synthesis of Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

    • Starting materials: 5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazole and ethyl 4-aminobenzoate.

    • Reagent: Chloroacetyl chloride (ClCH₂COCl).

    • Conditions: Nucleophilic substitution reaction to link the thiadiazole and benzoate units via an amide bond.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. Catalysts and automated control systems may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation at the methoxy groups to form corresponding quinones.

  • Reduction: : Possible reduction of amide and thiadiazole groups.

  • Substitution: : Electrophilic aromatic substitution reactions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

  • Substitution: : Use of electrophiles like bromine (Br₂) under acidic conditions.

Major Products

  • Oxidation: : Formation of benzoquinones.

  • Reduction: : Formation of corresponding alcohols or amines.

  • Substitution: : Brominated aromatic compounds.

Scientific Research Applications

Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has multiple applications:

  • Chemistry: : Used as an intermediate in organic synthesis and for the study of complex reaction mechanisms.

  • Biology: : Investigated for its potential as a biological probe due to its amide and thiadiazole functionalities.

  • Medicine: : Explored for therapeutic potential, particularly in antimicrobial and anticancer research.

  • Industry: : Used in the development of novel materials with specific electronic and photonic properties.

Mechanism of Action

Molecular Targets and Pathways

Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects primarily through interaction with biological macromolecules:

  • Amide Bonds: : Potential to form hydrogen bonds with proteins and enzymes, influencing their function.

  • Thiadiazole Ring: : May interact with nucleic acids or proteins via π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Unique Features

  • 3,4-dimethoxybenzamido: and thiadiazole groups make it stand out due to their specific electronic properties and potential bioactivities.

Similar Compounds

  • Ethyl 4-(2-(2-(5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

  • Methyl 4-(2-(2-(5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

These compounds share structural similarities but differ in specific substituents, influencing their chemical and biological properties.

There you have it. From chemical synthesis to mechanisms of action and research applications, this compound carries a lot of scientific intrigue. Hope that staves off the boredom!

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(3,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6S2/c1-4-32-20(29)13-5-8-15(9-6-13)23-18(27)12-33-22-26-25-21(34-22)24-19(28)14-7-10-16(30-2)17(11-14)31-3/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBINSVQRNDDQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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